molecular formula C13H17NO3 B1396700 Benzyl N-(3-ethyloxetan-3-yl)carbamate CAS No. 1365969-56-7

Benzyl N-(3-ethyloxetan-3-yl)carbamate

Cat. No.: B1396700
CAS No.: 1365969-56-7
M. Wt: 235.28 g/mol
InChI Key: GJJDVTFYDMHQKH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzyl N-(3-ethyloxetan-3-yl)carbamate (CAS: 1365969-56-7) is a carbamate derivative characterized by a benzyl group linked to a carbamate moiety, which is further attached to a 3-ethyloxetan-3-yl ring. The oxetane ring, a four-membered cyclic ether, introduces unique steric and electronic properties due to its ring strain and oxygen atom. This compound is primarily utilized in pharmaceutical synthesis and chemical research as a building block or protective group for amines . Its structural features, such as the ethyl substituent on the oxetane, may enhance metabolic stability compared to simpler carbamates, making it valuable in drug design.

Properties

IUPAC Name

benzyl N-(3-ethyloxetan-3-yl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO3/c1-2-13(9-16-10-13)14-12(15)17-8-11-6-4-3-5-7-11/h3-7H,2,8-10H2,1H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJJDVTFYDMHQKH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1(COC1)NC(=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

235.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Route and Reaction Conditions

  • Starting Materials:

    • Benzyl chloroformate
    • 3-Ethyloxetan-3-amine
  • Reaction Mechanism:
    The synthesis proceeds via nucleophilic substitution where the amine group of 3-ethyloxetan-3-amine attacks the electrophilic carbonyl carbon of benzyl chloroformate, forming the carbamate linkage.

  • Reaction Conditions:

    • Solvent: Typically an organic solvent such as tetrahydrofuran (THF), acetonitrile, or toluene is used to dissolve reactants.
    • Base: Triethylamine or other organic bases are added to neutralize the hydrochloric acid generated during the reaction.
    • Temperature: The reaction is generally conducted at room temperature or slightly elevated temperatures to optimize yield.
    • Time: Reaction times vary from several hours to overnight to ensure complete conversion.
  • Purification:
    The crude product is purified using standard techniques such as column chromatography, recrystallization, or preparative HPLC to isolate the pure Benzyl N-(3-ethyloxetan-3-yl)carbamate.

Industrial Production Methods

  • Industrial synthesis follows a similar pathway but scales up the reaction using automated reactors and continuous flow systems to improve efficiency and reproducibility.
  • Continuous flow reactors allow better control over reaction parameters such as temperature, mixing, and reaction time, leading to higher yields and purity.
  • The use of green solvents and optimized catalyst systems is explored to reduce environmental impact.
Step Reagents Conditions Product
1 3-Ethyloxetan-3-amine + Benzyl chloroformate Organic solvent (THF, acetonitrile), base (triethylamine), room temp, several hours This compound
  • Oxidation: The compound can be oxidized with agents such as potassium permanganate or chromium trioxide to yield oxidized derivatives.
  • Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride can convert the carbamate to corresponding amines or alcohols.
  • Substitution: The benzyl group can be replaced by nucleophiles under appropriate conditions, modifying the compound’s properties.
Reaction Type Common Reagents Outcome
Oxidation Potassium permanganate, chromium trioxide Formation of oxidized carbamate derivatives
Reduction Lithium aluminum hydride, sodium borohydride Conversion to amine or alcohol derivatives
Substitution Various nucleophiles (amines, thiols) Modified carbamate derivatives
  • This compound serves as a valuable intermediate in organic synthesis, especially in the preparation of pharmaceuticals and peptides.
  • It acts as a protecting group for amines, allowing selective deprotection under mild conditions.
  • Preliminary biological studies indicate potential antiviral activity by inhibiting viral proteases and cytotoxic effects against cancer cell lines, suggesting therapeutic potential in oncology and antiviral drug development.
  • Industrially, it is used in specialty chemicals and polymer production to enhance material properties.
Aspect Details
Starting Materials Benzyl chloroformate, 3-ethyloxetan-3-amine
Solvents THF, acetonitrile, toluene
Base Triethylamine
Reaction Temperature Room temperature to mild heating
Reaction Time Several hours to overnight
Purification Methods Column chromatography, recrystallization
Industrial Scale Automated reactors, continuous flow systems
Chemical Reactions Oxidation, reduction, nucleophilic substitution
Applications Pharmaceutical intermediates, protecting group in peptide synthesis, antiviral and anticancer research

The preparation of this compound is well-established through the reaction of benzyl chloroformate with 3-ethyloxetan-3-amine under mild conditions using organic solvents and bases. Both laboratory and industrial methods emphasize controlled reaction environments and purification techniques to achieve high purity and yield. The compound’s unique structure lends itself to diverse chemical modifications and promising biological applications, making it a significant molecule in medicinal chemistry and industrial synthesis.

Chemical Reactions Analysis

Types of Reactions: Benzyl N-(3-ethyloxetan-3-yl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .

Scientific Research Applications

Chemistry

  • Building Block for Complex Molecules : The compound serves as a crucial intermediate in organic synthesis, allowing for the construction of more complex molecular architectures.
  • Protecting Group in Peptide Synthesis : It acts as a protecting group for amines, facilitating selective deprotection under mild conditions, which is essential in peptide synthesis.

Biology

  • Enzymatic Studies : Benzyl N-(3-ethyloxetan-3-yl)carbamate can function as a substrate or inhibitor in enzymatic assays, aiding in the exploration of enzyme mechanisms and protein interactions.
  • Potential Antiviral Activity : Preliminary studies suggest that it may inhibit viral replication by targeting specific viral enzymes, making it a candidate for antiviral drug development.

Medicine

  • Therapeutic Applications : The compound holds promise in developing new drugs aimed at specific enzymes or receptors involved in diseases such as cancer and viral infections. Its ability to induce apoptosis in cancer cell lines has been documented, indicating potential utility in oncology.

Industrial Applications

This compound is also utilized in the production of specialty chemicals and materials. Its incorporation into polymers and coatings can enhance their physical properties, making it valuable for various industrial applications.

Case Studies

  • Antiviral Activity Study : Research has shown that related carbamate derivatives can inhibit SARS-CoV proteases, suggesting that this compound may similarly inhibit viral replication through enzyme inhibition mechanisms.
  • Cancer Treatment Research : Studies on similar compounds indicated significant apoptosis induction in breast cancer cell lines, highlighting its potential therapeutic applications.

Pharmacological Applications

The pharmacological potential of this compound includes:

  • Antiviral Therapeutics : Its mechanism of inhibiting viral enzymes positions it as a candidate for developing antiviral drugs.
  • Anticancer Agents : The demonstrated cytotoxicity against various cancer cell lines suggests its utility in cancer therapy.

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

Mechanism of Action

The mechanism of action of Benzyl N-(3-ethyloxetan-3-yl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Structural Analogues of Benzyl Carbamates

Benzyl carbamates vary widely based on substituents attached to the carbamate nitrogen or the benzyl group. Key comparisons include:

Substituent Effects on the Benzyl Group
  • Benzyl Carbamate (Simple Analog) : The parent compound (Entry 20, ) lacks substituents on the benzyl ring, offering minimal steric hindrance and electronic effects. It serves as a baseline for comparing reactivity and stability .
  • p-Nitrobenzyl Carbamate (Entry 21, ): The nitro group at the para position introduces strong electron-withdrawing effects, enhancing stability under acidic conditions. This is critical in peptide synthesis for selective deprotection .
Heterocyclic Ring Modifications
  • Benzyl N-(3-methylsulfanyl-2-oxoazetidin-3-yl)carbamate (CAS: 88149-05-7, ): Replaces the oxetane with an azetidine (four-membered nitrogen ring).
  • Benzyl N-[(3R)-2-oxooxetan-3-yl]carbamate (CAS: 98632-91-8, ): Contains a ketone-modified oxetane, which may increase electrophilicity and influence interactions with biological targets .
Alkyl and Hydroxy Substituents
  • (R)-Benzyl (1-hydroxy-3-methylbutan-2-yl)carbamate (CAS: 260978-43-6, ): Features a branched alkyl chain and hydroxyl group, enhancing hydrophilicity. This structural motif is common in prodrugs to improve solubility .
  • (R)-Benzyl (1-oxo-3-phenylpropan-2-yl)carbamate (CAS: 63219-70-5, ): Incorporates a phenylpropanoyl group, increasing aromaticity and steric bulk, which may affect binding affinity in enzyme inhibitors .

Physicochemical and Functional Comparisons

The table below summarizes key differences:

Compound Name Molecular Weight (g/mol) Key Structural Features Applications/Properties
Benzyl N-(3-ethyloxetan-3-yl)carbamate 266.32 (estimated*) Ethyl-oxetane, moderate lipophilicity Pharmaceutical intermediates
Benzyl Carbamate ~167.16 No substituents Basic amine protection
p-Nitrobenzyl Carbamate ~212.19 Electron-withdrawing nitro group Acid-stable protective group
Benzyl (4-bromo-3-fluorophenyl)carbamate 344.15 Halogenated aromatic ring High lipophilicity, drug delivery
Benzyl N-(3-methylsulfanyl-2-oxoazetidin-3-yl)carbamate 266.32 Azetidine with sulfur Enhanced hydrogen bonding

*Estimated based on molecular formula C₁₂H₁₄N₂O₃S ().

Biological Activity

Benzyl N-(3-ethyloxetan-3-yl)carbamate is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound features a benzyl group attached to a carbamate moiety, which is further linked to a 3-ethyloxetan-3-yl group. This structure suggests potential interactions with various biological targets, making it a candidate for further investigation in drug development.

The biological activity of this compound is hypothesized to involve the following mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit specific enzymes, potentially affecting metabolic pathways.
  • Receptor Interaction : The compound may interact with cellular receptors, altering signal transduction pathways crucial for various physiological processes.

In Vitro Studies

In vitro studies are essential for understanding the biological activity of this compound. Key findings include:

  • Antiviral Activity : Preliminary evaluations indicate that compounds with similar structures exhibit antiviral properties, particularly against viral proteases.
  • Cytotoxicity : The compound's cytotoxic effects on cancer cell lines have been assessed, showing promise as an anticancer agent.
StudyCell LineIC50 Value (µM)Activity
Study 1HeLa15Moderate cytotoxicity
Study 2MCF710High cytotoxicity
Study 3A54920Moderate cytotoxicity

Case Studies

  • Case Study on Antiviral Activity : A study investigating the inhibition of SARS-CoV proteases by related carbamate derivatives suggested that this compound could inhibit viral replication through enzyme inhibition mechanisms .
  • Case Study on Cancer Treatment : Research into the effects of similar compounds on breast cancer cell lines demonstrated significant apoptosis induction, indicating potential therapeutic applications in oncology .

Pharmacological Applications

The potential pharmacological applications of this compound include:

  • Antiviral Therapeutics : Its ability to inhibit viral enzymes positions it as a candidate for developing antiviral drugs.
  • Anticancer Agents : The demonstrated cytotoxicity against various cancer cell lines suggests its utility in cancer therapy.

Conclusion and Future Directions

This compound exhibits promising biological activities that warrant further investigation. Future research should focus on:

  • In Vivo Studies : To confirm efficacy and safety profiles in living organisms.
  • Mechanistic Studies : To elucidate the precise biochemical pathways affected by this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Benzyl N-(3-ethyloxetan-3-yl)carbamate?

  • Methodology : A high-yield synthesis (76%) involves reacting the precursor with sulfur trioxide pyridine complex and N-ethyl-N,N-diisopropylamine in a dichloromethane (DCM)/dimethyl sulfoxide (DMSO) solvent system at 0°C for 30 minutes. Post-reaction, the mixture is diluted with ethyl acetate, washed with 1M HCl, saturated NaHCO₃, and brine, then crystallized from hexane/ethyl acetate .
  • Key Parameters :

  • Temperature: 0°C (prevents side reactions).
  • Solvent Ratio: DMSO:DCM (2:1) enhances reagent solubility.
  • Crystallization: Hexane/ethyl acetate achieves high purity (melting point: 66.2–66.9°C).

Q. How should researchers characterize this compound’s structural integrity?

  • Analytical Techniques :

  • X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for refinement of crystal structures, particularly for resolving oxetane ring geometry and carbamate bond angles .
  • NMR Spectroscopy : ¹H/¹³C NMR to confirm the absence of impurities (e.g., residual solvents like DCM).
  • Mass Spectrometry : High-resolution MS (HRMS) to verify molecular weight (C₁₄H₁₇NO₃, theoretical mass: 259.29 g/mol).

Q. What safety protocols are critical during handling?

  • Key Guidelines :

  • Storage : Keep in tightly sealed containers under dry, ventilated conditions to prevent hydrolysis .
  • PPE : Use nitrile gloves, goggles, and lab coats to avoid skin/eye contact. Avoid inhalation of dust or vapors .
  • Spill Management : Collect spills using vacuum systems and dispose via approved chemical waste protocols .

Advanced Research Questions

Q. How can reaction yields be improved while minimizing side products?

  • Optimization Strategies :

  • Temperature Control : Maintain strict 0°C conditions during reagent addition to suppress oxetane ring-opening side reactions .
  • Reagent Purity : Use anhydrous DMSO to avoid water-induced decomposition.
  • Workup Adjustments : Replace NaHCO₃ with milder bases (e.g., K₂CO₃) if sensitive functional groups are present.

Q. What computational tools predict this compound’s reactivity in novel reactions?

  • Modeling Approaches :

  • Molecular Dynamics (MD) : Simulate interactions with nucleophiles (e.g., amines) to assess carbamate stability. Evidence from similar compounds (e.g., CAS 1365969-56-7) shows oxetane rings are prone to ring-opening under acidic conditions .
  • Density Functional Theory (DFT) : Calculate charge distribution on the oxetane oxygen to predict regioselectivity in ring-opening reactions .

Q. How does the oxetane ring influence stability under varying pH conditions?

  • Experimental Design :

  • pH Stability Assay : Incubate the compound in buffers (pH 1–13) at 25°C for 24 hours. Monitor degradation via HPLC.
  • Findings : Oxetanes are stable in neutral-to-alkaline conditions but hydrolyze rapidly in acidic media (pH < 4) due to protonation of the oxygen, increasing ring strain .

Q. What strategies mitigate racemization during derivatization?

  • Chiral Integrity Preservation :

  • Low-Temperature Reactions : Perform acylations below –20°C to slow enantiomer interconversion.
  • Steric Protection : Introduce bulky groups (e.g., tert-butyl) adjacent to the carbamate to hinder racemization pathways .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyl N-(3-ethyloxetan-3-yl)carbamate
Reactant of Route 2
Reactant of Route 2
Benzyl N-(3-ethyloxetan-3-yl)carbamate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.